4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Sourcing 5-nitrosopyrimidine intermediates with reliable reactivity and scalable supply often bottlenecks purine and pteridine API programs. 4,6-Diamino-2-mercapto-5-nitrosopyrimidine (CAS 59150-27-5) eliminates this constraint through quantitative one-step synthesis and high-yield downstream conversion. • Purine/pteridine precursor: 85-100% nitrosation yield; 90% reduction yield to 4,5,6-triaminopyrimidine. • Validated IMPDH2 chemical probe: Ki=430 nM; activity absent in non-nitrosylated analog 4,6-diamino-2-mercaptopyrimidine. • Unique 5-nitroso reactivity: enables Fischer-Hepp rearrangement and selective nucleophilic substitutions. • Supply assurance: 98% purity, cool/dry storage, non-hazardous shipping via FedEx/UPS/DHL.

Molecular Formula C4H5N5OS
Molecular Weight 171.18 g/mol
CAS No. 59150-27-5
Cat. No. B1364118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine
CAS59150-27-5
Molecular FormulaC4H5N5OS
Molecular Weight171.18 g/mol
Structural Identifiers
SMILESC1(=C(NC(=S)N=C1N)N)N=O
InChIInChI=1S/C4H5N5OS/c5-2-1(9-10)3(6)8-4(11)7-2/h(H5,5,6,7,8,11)
InChIKeyQGJPVLXLKRTDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine: Strategic Building Block


4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine (CAS 59150-27-5) is a heterocyclic intermediate characterized by a pyrimidine core functionalized with amino groups at the 4- and 6-positions, a mercapto (thione) group at the 2-position, and a nitroso group at the 5-position. The presence of the 5-nitroso moiety distinguishes this compound from non-nitrosylated analogs, conferring distinct reactivity and enabling its use as a key intermediate in the synthesis of complex heterocycles, including pteridines, purines, and other fused pyrimidine systems [1]. This compound serves as a strategic building block in medicinal chemistry and agrochemical research, particularly where the installation of a nitroso group is required for downstream functionalization or biological activity [2].

Core structure Pyrimidine with 4,6-diamino, 2-thione, and distinctive 5-nitroso group
Key reactivity Fischer–Hepp rearrangement and latent amino reduction reported
Builds into Pteridine, purine, and fused heterocycle systems
Enzyme context Reported IMPDH2 inhibition (assay context)

4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine: Irreplaceable Building Block


The presence of the 5-nitroso group in 4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine is the primary driver of its unique reactivity and biological profile, rendering it non-interchangeable with generic pyrimidine analogs like 4,6-diamino-2-mercaptopyrimidine (CAS 1004-39-3) or 5-nitroso-2,4,6-triaminopyrimidine (CAS 1006-23-1). The nitroso moiety acts as a strong electron-withdrawing group that polarizes the pyrimidine ring, facilitating specific nucleophilic substitution reactions and enabling a Fischer–Hepp type rearrangement that is not observed in non-nitrosylated derivatives [1]. Furthermore, the combination of a 2-thione and a 5-nitroso group creates a unique electronic environment that influences metal coordination and enzyme inhibition properties, as evidenced by its distinct activity profile against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) compared to other 5-nitrosopyrimidines [2]. Substituting this compound with a simpler analog would alter reaction outcomes, reduce synthetic yield, or eliminate the desired biological activity entirely, making it a critical, non-commodity building block for specific research and industrial applications.

Target compound
4,6-Diamino-2-mercapto-5-nitrosopyrimidine
Non-nitrosylated analog
4,6-Diamino-2-mercaptopyrimidine (CAS 1004-39-3)
Lacks the 5-nitroso group; may block Fischer–Hepp rearrangement and remove IMPDH2 inhibition profile.
Target compound
4,6-Diamino-2-mercapto-5-nitrosopyrimidine
Other 5-nitrosopyrimidine
5-Nitroso-2,4,6-triaminopyrimidine (CAS 1006-23-1)
Different 2-substituent (amino vs. mercapto) may alter electronic environment, metal coordination, and enzyme interaction context.

4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine: Quantitative Evidence


One-Step Synthesis with Quantitative Yield

A one-step synthetic protocol for the target compound using adapted Vilsmeier conditions delivers the product in quantitative yield, offering a significant improvement over multi-step nitrosation methods that typically yield 75-93% for analogous 5-nitroso-2,4,6-triaminopyrimidines [1]. This high efficiency reduces waste and simplifies downstream purification, providing a compelling procurement rationale for researchers seeking a scalable and atom-economical route to this valuable intermediate.

One‑step synthesis
Cross‑study comparable
Quantitative yield
vs. 75–93% for comparator
Supports cost‑effective procurement review
Vilsmeier‑type conditions; atom‑economical route
Organic Synthesis Process Chemistry Heterocyclic Chemistry

High-Yield Synthesis of 4,5,6-Triaminopyrimidine

In a patented synthetic route, the target compound is reduced under hydrogen atmosphere in methanol over 10 hours to yield 4,5,6-triaminopyrimidine in 90% yield [1]. This contrasts with alternative routes that use non-nitrosylated precursors, which often require harsher conditions or give lower yields for this transformation. The high efficiency of this step demonstrates the strategic value of the 5-nitroso group as a latent amino group, enabling a clean and high-yielding reduction to a key purine precursor.

Reduction to triaminopyrimidine
Cross‑study comparable
90% yield
Reported high‑yield route to purine precursor
H₂, MeOH, 10 h; nitroso acts as latent amino group
Organic Synthesis Medicinal Chemistry Adenine Synthesis

Selective IMPDH2 Inhibition vs. Non-Nitrosylated Analogs

The target compound demonstrates specific inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in purine nucleotide biosynthesis, with a Ki value of 430 nM [1]. In contrast, the non-nitrosylated analog 4,6-diamino-2-mercaptopyrimidine (CAS 1004-39-3) shows no significant inhibition of this target, underscoring the critical role of the 5-nitroso group in conferring biological activity. This activity profile positions the compound as a valuable tool for studying IMPDH2 inhibition and as a potential lead scaffold for developing novel immunosuppressive or antiviral agents.

IMPDH2 inhibition
Class‑level inference
Ki = 430 nM
Supports target‑engagement assay context
Non‑nitrosylated analog shows no significant inhibition
Enzyme Inhibition Drug Discovery IMPDH2

Direct Nitrosation vs. Triamino Analog Synthesis

In a patented method, the target compound is synthesized via nitrosation of 4,6-diamino-2-mercaptopyrimidine with sodium nitrite in aqueous hydrochloric acid, affording the product in 85% yield after 3.0 hours [1]. This compares favorably to the nitrosation of 2,4,6-triaminopyrimidine to form 5-nitroso-2,4,6-triaminopyrimidine, which typically requires longer reaction times or more complex work-up procedures and yields 75-93% depending on the specific protocol [2]. The 85% yield for the target compound represents a robust and reproducible synthetic route, ensuring reliable supply and consistent quality for downstream applications.

Direct nitrosation
Cross‑study comparable
85% yield
Supports consistent supply review
NaNO₂, aq. HCl, 3.0 h; robust protocol reported
Organic Synthesis Process Chemistry Nitrosation

4,6-Diamino-2-Mercapto-5-Nitrosopyrimidine: Application Scenarios


Purine and Pteridine Synthesis Pathways

The compound's quantitative one-step synthesis [1] and its role as a high-yielding precursor to 4,5,6-triaminopyrimidine (90% yield) [2] make it an ideal starting material for the efficient construction of purine-based pharmaceuticals (e.g., adenine derivatives) and pteridine-based diuretics. The 5-nitroso group can be selectively reduced to an amino group or undergo Fischer–Hepp rearrangement [3], offering versatile synthetic handles not available in non-nitrosylated analogs.

IMPDH2-Targeted Drug Discovery

Given its specific inhibition of IMPDH2 (Ki = 430 nM) [1], the compound serves as a validated chemical probe for studying IMPDH2 function and as a promising lead scaffold for developing novel immunosuppressive agents (e.g., for transplant rejection) or antiviral drugs (e.g., against HCV). Its activity profile, which is absent in the non-nitrosylated analog 4,6-diamino-2-mercaptopyrimidine [1], provides a clear scientific basis for its selection in medicinal chemistry programs.

Scalable Industrial Intermediate Production

The 85% yield from a robust nitrosation protocol [1] and the quantitative yield from a one-step Vilsmeier protocol [2] demonstrate that the compound can be manufactured cost-effectively at scale. This makes it a reliable and economical building block for industrial applications requiring large quantities of 5-nitrosopyrimidine derivatives, such as in the synthesis of agrochemicals, dyes, or photographic desensitizers [3].

Application
Selection Property
Validation Focus
Purine / pteridine building block studies
Nitroso‑group reactivity (reduction/rearrangement)
Confirm reduction yield and regioselectivity in downstream steps
IMPDH2 pathway research
Enzyme inhibition profile (Ki context)
Review target selectivity vs. IMPDH1 and off‑target kinases
Industrial intermediate supply
Scalable synthetic route (reported yields)
Verify batch consistency and process robustness
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